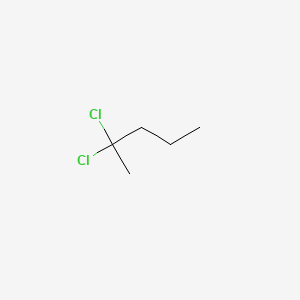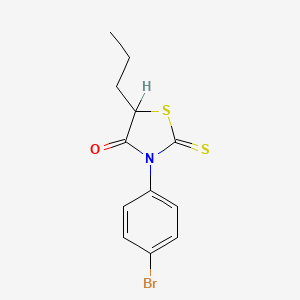
3-(p-Bromophenyl)-5-propylrhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Bromophenyl)-5-propylrhodanine is a heterocyclic compound that features a rhodanine core substituted with a p-bromophenyl group at the 3-position and a propyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Bromophenyl)-5-propylrhodanine typically involves the condensation of p-bromobenzaldehyde with rhodanine in the presence of a base, followed by alkylation with a propyl halide. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 3-(p-Bromophenyl)-5-propylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(p-Bromophenyl)-5-propylrhodanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell signaling and proliferation.
類似化合物との比較
3-Methyl-4-(p-bromophenyl)-5-(2-pyridyl)-1,2,4-triazole: Another heterocyclic compound with a p-bromophenyl group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with a p-bromophenyl group.
Uniqueness: 3-(p-Bromophenyl)-5-propylrhodanine is unique due to its rhodanine core, which imparts distinct chemical and biological properties
特性
CAS番号 |
23522-62-5 |
|---|---|
分子式 |
C12H12BrNOS2 |
分子量 |
330.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12BrNOS2/c1-2-3-10-11(15)14(12(16)17-10)9-6-4-8(13)5-7-9/h4-7,10H,2-3H2,1H3 |
InChIキー |
HHEAOHFAVWGTJI-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
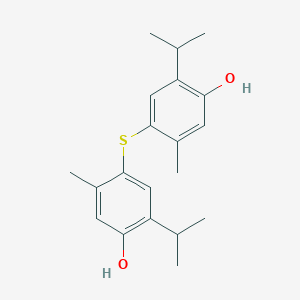
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
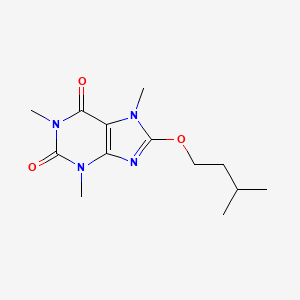
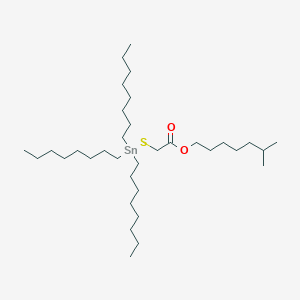
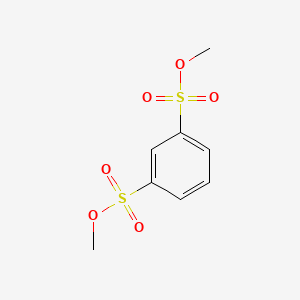
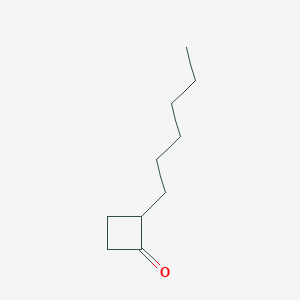
phosphanium bromide](/img/structure/B14692895.png)
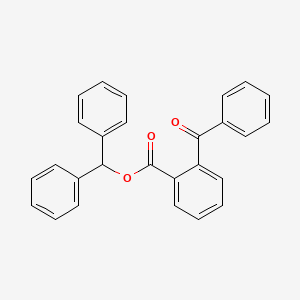
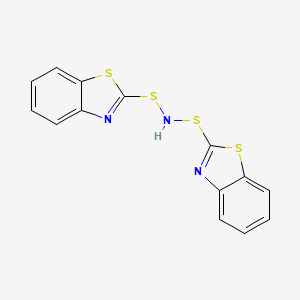
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
